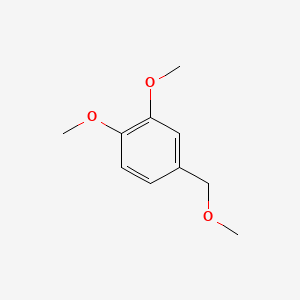

1,2-Dimethoxy-4-(methoxymethyl)benzene

Descripción general

Descripción

1,2-Dimethoxy-4-(methoxymethyl)benzene: is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 g/mol . It is also known by other names such as veratryl methyl ether and methyl 3,4-dimethoxybenzyl ether . This compound is characterized by the presence of two methoxy groups and one methoxymethyl group attached to a benzene ring, making it a derivative of dimethoxybenzene.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

1,2-Dimethoxy-4-(methoxymethyl)benzene can be synthesized through various methods. One common method involves the etherification of 3,4-dimethoxybenzyl chloride with methanol in the presence of a base such as sodium hydroxide . The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the chloromethylation of veratrole (1,2-dimethoxybenzene) followed by methoxylation . This process requires careful control of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methoxy groups (-OCH₃) activate the aromatic ring toward electrophilic substitution. The substitution pattern directs incoming electrophiles to specific positions:

-

Para/ortho-directing effects : Methoxy groups at positions 1 and 2 direct electrophiles to positions 4 and 6 (para and ortho to substituents).

-

Methoxymethyl group (-CH₂OCH₃) at position 4 further modulates reactivity by steric and electronic effects.

Experimental studies show preferential substitution at position 5 in competition experiments due to reduced steric hindrance compared to ortho positions.

Cleavage of Ether Linkages

Under supercritical methanol conditions (270–350°C, 27–43 MPa), 1,2-dimethoxy-4-(methoxymethyl)benzene forms via cleavage of α-O-4 lignin model compounds. Key findings include:

-

Reaction pathway :

-

Non-phenolic α-O-4 model compounds undergo methanolysis to yield this compound and guaiacol1.

-

Methanol acts as both solvent and nucleophile, facilitating ether bond cleavage.

-

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| 270°C, 27 MPa, 5 min | This compound | 45 | |

| 350°C, 43 MPa, 10 min | 3,4-Dimethoxytoluene (via demethoxylation) | 28 |

Methanolysis and Subsequent Reactions

In supercritical methanol, this compound undergoes further transformations:

-

Demethoxylation : Loss of methoxy groups under prolonged heating produces 3,4-dimethoxytoluene1.

-

Condensation : At elevated temperatures (>300°C), dimerization occurs via radical coupling, forming biphenyl derivatives.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset : 220°C (under nitrogen atmosphere).

-

Major degradation products : Methoxy-substituted toluenes and phenolic compounds due to C-O bond cleavage.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar dimethoxybenzenes:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

1,2-Dimethoxy-4-(methoxymethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its methoxy and methoxymethyl groups enhance its reactivity, making it useful in the formation of pharmaceuticals and agrochemicals. The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating nature of the methoxy groups, allowing for diverse synthetic pathways .

Comparison with Similar Compounds

The presence of both methoxy and methoxymethyl groups differentiates it from similar compounds such as 1,2-dimethoxybenzene (veratrole) and 1,4-dimethoxybenzene. These structural differences influence their reactivity and applications in synthesis.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. Studies have shown that the compound can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the development of antimicrobial agents .

Antioxidant Activity

The compound's antioxidant properties have also been explored. Antioxidants are crucial for combating oxidative stress in biological systems. Preliminary studies suggest that this compound may help mitigate oxidative damage by scavenging free radicals .

Medicinal Chemistry

Therapeutic Potential

Ongoing research is investigating the therapeutic potential of this compound in drug development. Its unique structure may contribute to the design of novel drugs targeting specific biological pathways. The compound's interaction with various molecular targets is being studied to understand its mechanism of action better .

Industrial Applications

Fragrance and Flavor Industry

In the industrial sector, this compound is utilized in the production of fragrances and flavors. Its pleasant aromatic profile makes it suitable for use in perfumes and food flavoring agents.

Case Study 1: Synthesis under Supercritical Conditions

A study investigated the behavior of lignin-derived compounds in supercritical methanol conditions, where this compound was identified as a stable product after treatment at elevated temperatures. This research highlights its potential role in biomass conversion processes .

Another study focused on assessing the biological activities of various methoxy-substituted benzenes, including this compound. The results indicated significant antimicrobial effects against specific pathogens, supporting its potential use in medicinal formulations .

Mecanismo De Acción

The mechanism of action of 1,2-dimethoxy-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The methoxy and methoxymethyl groups can participate in hydrogen bonding and van der Waals interactions , influencing the compound’s reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparación Con Compuestos Similares

1,2-Dimethoxybenzene (Veratrole): Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.

1,4-Dimethoxybenzene: Has methoxy groups at different positions, leading to different reactivity and applications.

1,2-Dimethoxy-4-methylbenzene: Contains a methyl group instead of a methoxymethyl group, affecting its chemical properties and reactivity.

Uniqueness:

1,2-Dimethoxy-4-(methoxymethyl)benzene is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical and physical properties.

Actividad Biológica

1,2-Dimethoxy-4-(methoxymethyl)benzene, also known as anisole derivative, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic ether characterized by the presence of two methoxy groups and a methoxymethyl substituent on the benzene ring. Its molecular formula is , and it exhibits properties typical of aromatic compounds, including stability and lipophilicity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Activity : Some studies have shown that anisole derivatives can possess antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Cytotoxic Effects : There is evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential in cancer therapy.

Antioxidant Activity

A study assessing the antioxidant capacity of various methoxy-substituted phenolic compounds found that this compound demonstrated a strong ability to scavenge free radicals. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the methoxy substituents, which neutralizes free radicals effectively.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Hydrogen atom donation |

| 2-Methoxyphenol | 30 | Hydrogen atom donation |

| 4-Methoxyphenol | 28 | Hydrogen atom donation |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of various anisole derivatives. One study reported that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes.

Cytotoxic Effects

Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects. In a study involving human breast cancer cells (MCF-7), the compound induced apoptosis at concentrations above 50 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Induction of apoptosis |

| HeLa | 60 | Induction of apoptosis |

Case Study 1: Antioxidant Efficacy in Cell Models

A recent case study explored the antioxidant effects of this compound in human liver cells subjected to oxidative stress. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

Case Study 2: Antimicrobial Testing Against Clinical Isolates

Another case study focused on evaluating the antimicrobial properties against clinical isolates from patients with infections. The compound was effective against resistant strains of bacteria, indicating its potential as a therapeutic agent.

Propiedades

IUPAC Name |

1,2-dimethoxy-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXOJIJNHQBMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191740 | |

| Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3840-28-6 | |

| Record name | 1,2-Dimethoxy-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-(methoxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,2-Dimethoxy-4-(methoxymethyl)benzene formation in the context of lignin valorization?

A1: this compound is not a direct lignin degradation product. Instead, it arises during the catalytic upgrading of veratryl alcohol (VA), a lignin model compound. When the reaction is performed in methanol using a ruthenium catalyst under an argon atmosphere (inert conditions), this compound becomes the dominant product. [] This highlights the importance of solvent choice and reaction conditions in controlling product selectivity during catalytic lignin depolymerization and upgrading. Formation of this compound under these conditions suggests that methanol acts as a protecting group, preventing the oxidation of the hydroxyl group in VA to form veratraldehyde. []

Q2: Which catalyst was identified as the most effective for veratryl alcohol oxidation, and how did its performance compare to other catalysts tested?

A2: Ruthenium supported on γ-alumina (Ru/Al2O3) demonstrated the highest catalytic activity for veratryl alcohol oxidation to veratraldehyde. [] This catalyst, specifically when prepared using ruthenium (IV) oxide hydrate, achieved an 89% yield of veratraldehyde in water at 160°C and 5 bar air pressure after 8 hours. [] Other transition metals (Mn, Co, Cu, and Ag) supported on Al2O3 were evaluated under the same conditions but exhibited significantly lower activities compared to Ru/Al2O3. [] This highlights the superior performance of ruthenium-based catalysts for this specific oxidation reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.